molecular formula C12H14FN3 B12069732 n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine CAS No. 1207448-29-0

n-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine

Cat. No.: B12069732
CAS No.: 1207448-29-0
M. Wt: 219.26 g/mol
InChI Key: PYYLSGAXXYALHY-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine: is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a fluorine atom at the 7th position and an aminopropyl group at the nitrogen atom of the isoquinoline ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine typically begins with commercially available 7-fluoroisoquinoline.

    Step 1: The 7-fluoroisoquinoline undergoes a nucleophilic substitution reaction with 3-bromopropylamine in the presence of a base such as potassium carbonate. This reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Step 2: The resulting intermediate is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, DMF as solvent.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Biochemical Probes: The compound can be used as a fluorescent probe for studying biological processes due to the presence of the fluorine atom.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

    Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

    N-(3-Aminopropyl)-isoquinolin-1-amine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    7-Fluoroisoquinolin-1-amine: Lacks the aminopropyl group, affecting its ability to interact with biological targets.

    N-(3-Aminopropyl)-quinolin-1-amine: Has a quinoline ring instead of an isoquinoline ring, leading to differences in chemical behavior and applications.

Uniqueness: N-(3-Aminopropyl)-7-fluoroisoquinolin-1-amine is unique due to the combination of the fluorine atom and the aminopropyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

1207448-29-0

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

N'-(7-fluoroisoquinolin-1-yl)propane-1,3-diamine

InChI

InChI=1S/C12H14FN3/c13-10-3-2-9-4-7-16-12(11(9)8-10)15-6-1-5-14/h2-4,7-8H,1,5-6,14H2,(H,15,16)

InChI Key

PYYLSGAXXYALHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2NCCCN)F

Origin of Product

United States

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